Ethyl 3-methoxy-2-methylpyridine-4-carboxylate

Description

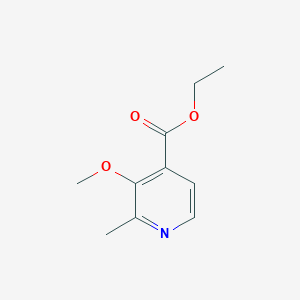

Ethyl 3-methoxy-2-methylpyridine-4-carboxylate (CAS No. 1227604-20-7) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a pyridine ring substituted with methoxy (-OCH₃), methyl (-CH₃), and ethyl ester (-COOEt) groups at positions 3, 2, and 4, respectively. It is stored under inert atmospheric conditions at room temperature due to its sensitivity to moisture or oxidation. Safety data indicate hazards including H302 (harmful if swallowed) and H318 (causes serious eye damage), necessitating precautions such as wearing protective equipment and avoiding ingestion .

The compound is commercially available through multiple suppliers, reflecting its utility in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

ethyl 3-methoxy-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-11-7(2)9(8)13-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKRVWBXQHRWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227604-20-7 | |

| Record name | ethyl 3-methoxy-2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃N₁O₃

- SMILES : CCOC(=O)C1=C(C(=NC=C1)C)OC

- InChI : InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-11-7(2)9(8)13-3/h5-6H,4H2,1-3H3

These properties facilitate its use in various chemical reactions and applications.

Synthesis of Novel Compounds

Ethyl 3-methoxy-2-methylpyridine-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of substituted pyridine derivatives that exhibit biological activity, particularly in antimicrobial and anti-inflammatory research .

Research indicates that derivatives of this compound demonstrate promising biological activities. For instance, studies have shown its potential as an inhibitor for specific enzymes related to metabolic pathways, which may lead to the development of therapeutic agents against diseases such as diabetes and cancer .

Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing insights into its molecular interactions and stability. Such studies are crucial for understanding how modifications to the compound can enhance its efficacy in pharmaceutical applications .

Drug Formulation

This compound is being explored for its role in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ester functional group allows for modifications that can improve pharmacokinetic properties .

Targeted Drug Delivery Systems

The compound's structural features make it suitable for incorporation into targeted drug delivery systems. Research is ongoing into its use as a carrier molecule that can deliver drugs directly to specific tissues or cells, thereby minimizing side effects and maximizing therapeutic effects .

Herbicidal Activity

There is emerging evidence that derivatives of this compound exhibit herbicidal properties. This application is particularly relevant in developing new herbicides that are effective yet environmentally friendly .

Pesticide Development

The compound is also being studied for its potential use in pesticide formulations. Its ability to disrupt specific biological pathways in pests could lead to the development of novel pest control agents that are less harmful to non-target organisms .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized several derivatives of this compound, demonstrating enhanced antimicrobial activity against Mycobacterium abscessus. The study highlighted the importance of structural modifications in improving efficacy against resistant strains .

Case Study 2: Herbicide Development

Another research project focused on the herbicidal activity of a series of pyridine derivatives, including this compound. The results indicated significant effectiveness against common agricultural weeds, paving the way for further development into commercial herbicides .

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-methylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Analogs

Key Observations :

- Aromatic vs. Aliphatic Backbone: The target compound and its benzoate analog share aromatic systems, whereas ethyl 3-methoxy-2-butenoate is aliphatic. The aromaticity of pyridine/benzene rings enhances resonance stabilization and may influence reactivity in substitution reactions .

- Steric Considerations : The isopropyl group in ethyl 3-isopropylisonicotinate introduces greater steric hindrance compared to methyl/methoxy substituents, which could impact binding in biological applications.

Table 2: Hazard Comparison of Selected Compounds

Insights :

- The target compound’s hazard profile emphasizes oral and ocular toxicity, likely due to its pyridine core, which is known for moderate toxicity in some derivatives. In contrast, aliphatic esters like ethyl 3-methoxy-2-butenoate may exhibit lower inherent hazards, though data are absent in the evidence .

Biological Activity

Ethyl 3-methoxy-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a pyridine ring substituted with a methoxy group and an ethyl ester, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is influenced by its ability to interact with various molecular targets within biological systems. The presence of the methoxy and ester groups can modulate binding affinities to enzymes and receptors, allowing for potential therapeutic applications:

- Enzyme Interaction : It may act as a competitive inhibitor or modulator for specific enzymes.

- Receptor Binding : The compound could interact with neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : Some studies have indicated that similar pyridine derivatives exhibit antioxidant properties, which may also apply here.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In a comparative study of various pyridine derivatives, it demonstrated activity against Gram-negative bacteria such as E. coli:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 50 µg/mL |

| Control (Tetracycline) | 25 µg/mL |

This suggests potential applications in developing new antibacterial agents, particularly in combating resistant strains of bacteria .

Antioxidant Activity

In vitro assays have shown that this compound exhibits antioxidant properties. For instance, it was tested using the DPPH method, yielding an antioxidant capacity comparable to other known antioxidants:

| Compound | Antioxidant Capacity (%) |

|---|---|

| This compound | 43% |

| Control (Ascorbic Acid) | 60% |

This property may be beneficial in formulating supplements or pharmaceuticals aimed at oxidative stress-related conditions .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Anti-Biofilm Activity : Another study evaluated the compound's anti-biofilm activity against E. coli. The results showed that it inhibited biofilm formation at concentrations as low as 625 µg/mL, highlighting its potential use in treating biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.